N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzothiazole-derived compound featuring a methoxy group at the 4-position of the benzothiazole core and a sulfonamide-linked 4-methylpiperidine moiety at the para-position of the benzamide ring. The sulfonamide group enhances polarity and may influence receptor binding, while the 4-methylpiperidine substituent could modulate lipophilicity and pharmacokinetic behavior.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-10-12-24(13-11-14)30(26,27)16-8-6-15(7-9-16)20(25)23-21-22-19-17(28-2)4-3-5-18(19)29-21/h3-9,14H,10-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMLJWMWQCIDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” typically involves multi-step organic reactions. The starting materials often include 4-methoxy-1,3-benzothiazole and 4-methylpiperidine. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the sulfonyl group.
Amidation: reactions to form the benzamide linkage.
Methoxylation: to introduce the methoxy group on the benzothiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
Pharmacological and Physicochemical Properties
Table: Comparative Pharmacological Data (Hypothetical Projections Based on Substituents)
*IC₅₀ values inferred from structural analogs in .
Critical Analysis:
- The 4-methylpiperidine group in the target compound balances lipophilicity (LogP ~3.2), favoring membrane permeability.
- The ethoxy-substituted analog () may exhibit improved solubility due to the dimethylaminoethyl side chain, albeit at the cost of increased molecular weight (567.2 g/mol vs. ~480 g/mol for the target compound).
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole moiety and a piperidine sulfonamide group, which are known for their diverse biological activities.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzothiazole scaffold have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Antiviral Effects
Recent studies have highlighted the antiviral potential of benzothiazole derivatives. For example, compounds with structural similarities to the target compound have demonstrated broad-spectrum antiviral activity against viruses such as HIV and HBV by enhancing intracellular levels of antiviral proteins like APOBEC3G . This suggests that this compound may also possess similar antiviral properties.
Enzyme Inhibition
The compound's sulfonamide group is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Studies have reported that benzothiazole derivatives can serve as effective AChE inhibitors, which is crucial in the treatment of Alzheimer's disease . Additionally, their urease inhibitory activity can be beneficial in managing conditions like urinary tract infections.
Study 1: Anticancer Activity
In a study conducted by Kumar et al. (2009), various benzothiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM depending on the cell line tested .
Study 2: Antiviral Potential
A study published in 2020 investigated the antiviral effects of several benzothiazole derivatives against HBV. The results showed that these compounds could inhibit HBV replication effectively in vitro, with some derivatives achieving over 90% inhibition at optimized concentrations . This reinforces the potential therapeutic application of this compound in viral infections.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as AChE and urease.
- Antiviral Activity : Modulation of host immune responses and enhancement of antiviral protein levels.
Q & A
Q. What synthetic protocols are recommended for optimizing the yield of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide?
- Methodological Answer : Utilize reflux conditions with acetonitrile as the solvent and potassium carbonate as a base to promote nucleophilic substitution. Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals . For sulfonyl group incorporation, employ chlorosulfonation followed by amine coupling under anhydrous conditions. Purify intermediates via precipitation in distilled water and recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, focusing on methoxy (δ 3.8–4.0 ppm) and sulfonyl (δ 7.5–8.2 ppm) groups .
- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule resolution. Validate anisotropic displacement parameters via WinGX/ORTEP for 3D visualization .
Q. How to assess purity and stability during storage?
- Methodological Answer : Perform high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to quantify impurities. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperature (40–60°C), analyzing degradation products via LC-MS .
Advanced Research Questions
Q. What strategies address contradictions in bioactivity data across assays?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., acetylcholinesterase) with cell-based viability assays (MTT) to differentiate direct target engagement vs. off-target effects .
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to contextualize in vitro-in vivo discrepancies .
Q. How to design SAR studies for sulfonylbenzamide derivatives?
- Methodological Answer :
- Scaffold Modification : Systematically vary the 4-methoxybenzothiazole and 4-methylpiperidine moieties. Synthesize analogs via Suzuki coupling (aryl halides) or reductive amination (piperidine substitutions) .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate poses via molecular dynamics simulations (GROMACS) .
Q. What analytical approaches resolve spectral data ambiguities (e.g., overlapping peaks in NMR)?
- Methodological Answer :
- 2D NMR Techniques : Employ - HSQC and HMBC to assign coupled resonances, particularly for crowded aromatic regions .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the piperidine sulfonyl group .
Q. How to validate crystallographic data against potential twinning or disorder?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
